molecular formula C8H16O B2636899 2,2,3,3-Tetramethylcyclobutan-1-ol CAS No. 2460749-63-5

2,2,3,3-Tetramethylcyclobutan-1-ol

Cat. No.: B2636899
CAS No.: 2460749-63-5
M. Wt: 128.215
InChI Key: FOATXEXBGJDDBX-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylcyclobutan-1-ol is an organic compound with the molecular formula C8H16O It is a cyclobutanol derivative characterized by the presence of four methyl groups attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylcyclobutan-1-ol typically involves the reduction of ketones or aldehydes. One common method includes the reduction of 2,2,3,3-tetramethylcyclobutanone using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, recycling of catalysts and solvents is often implemented to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetramethylcyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,3,3-Tetramethylcyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethylcyclobutan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2,2,3,3-Tetramethylcyclobutan-1-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This makes it valuable in specialized applications where rigidity and specific reactivity are required .

Properties

IUPAC Name

2,2,3,3-tetramethylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)5-6(9)8(7,3)4/h6,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOATXEXBGJDDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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